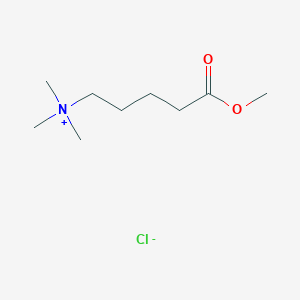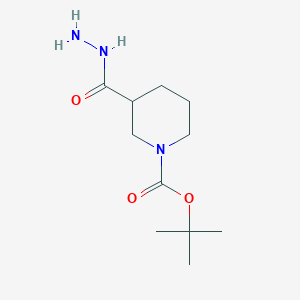![molecular formula C12H8F3NO2S B3043481 {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid CAS No. 874783-75-2](/img/structure/B3043481.png)
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid
描述
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is a chemical compound with the molecular formula C12H8F3NO2S and a molecular weight of 287.26 g/mol . This compound features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a thioacetic acid group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
作用机制
Target of Action
The primary target of {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound interacts with its targets as a microtubule-targeted agent (MTA) . It binds to the microtubules, disrupting their normal function and leading to changes in cell processes.
Biochemical Pathways
The compound affects the microtubule dynamics within the cell This disruption can lead to the inhibition of cell division and growth, affecting the cell cycle and potentially leading to cell death
Result of Action
The compound exhibits cytotoxic activity against various cell lines, including PC3, K562, and HeLa . It disrupts the microtubule network within HeLa cells in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The thioacetic acid group can be introduced through a nucleophilic substitution reaction using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
科学研究应用
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the thioacetic acid group, resulting in different chemical properties and applications.
4-Hydroxy-2-quinolones: Possess a hydroxyl group instead of the thioacetic acid group, leading to different biological activities and synthetic routes.
Uniqueness
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is unique due to the combination of the trifluoromethyl group and the thioacetic acid moiety on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)10-5-9(19-6-11(17)18)7-3-1-2-4-8(7)16-10/h1-5H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPAGPMPNDMIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![diethyl [3-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3043414.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)



